N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Description
The compound N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a structurally complex molecule featuring:
- Oxalamide backbone: A central oxalamide (N,N'-oxalyl-bridged) group, which is known to enhance hydrogen-bonding capabilities and stability in drug-like molecules .
- 1,3-Oxazinan ring: A six-membered heterocycle modified with a 4-chlorophenylsulfonyl group. The sulfonyl moiety may improve solubility and serve as a hydrogen-bond acceptor, while the chlorophenyl group contributes to lipophilicity and π-π stacking interactions .
- Morpholinopropyl side chain: The morpholine ring (a common pharmacophore) enhances bioavailability and modulates pharmacokinetic properties, as seen in related compounds .
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4O6S/c21-16-3-5-17(6-4-16)32(28,29)25-9-2-12-31-18(25)15-23-20(27)19(26)22-7-1-8-24-10-13-30-14-11-24/h3-6,18H,1-2,7-15H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVGSYIVVINQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties:
- Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Sulfonyl Group : Often involved in interactions with enzymes and receptors.
- Oxazinan Ring : A heterocyclic structure that can influence the compound's pharmacokinetics.
- Morpholinopropyl Moiety : This group may enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 452.9 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit or modulate various biological pathways through:
- Enzyme Inhibition : The sulfonamide moiety can interact with carbonic anhydrase and other enzymes, potentially leading to therapeutic effects.
- Receptor Modulation : The presence of the morpholinopropyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related sulfonamide derivatives. For instance, compounds sharing structural similarities with this compound exhibited significant activity against viruses such as Tobacco Mosaic Virus (TMV). The following table summarizes the antiviral activity of related compounds:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| Ningnanmycin | 0.5 | 54.51 |
These results indicate that modifications in the substituents significantly affect antiviral efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar oxazinan derivatives have shown promising results against various bacterial strains, indicating that this compound may also exhibit similar effects.
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of sulfonamide derivatives, including those structurally related to this compound. The research focused on their interaction with carbonic anhydrase and their subsequent effects on cellular proliferation:
- Synthesis : The compound was synthesized through multi-step reactions involving the formation of sulfonamide bonds and cyclization processes.
- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cell growth in cancer cell lines, suggesting potential anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison
Key Observations:
Oxalamide vs. Thiazol/Phthalimide Cores :
- The oxalamide backbone (target compound and ) enables bifunctional hydrogen bonding, whereas thiazol () and phthalimide () cores prioritize aromatic and π-stacking interactions.
- The 1,3-oxazinan ring in the target compound introduces conformational rigidity compared to the flexible oxalamide in .
Substituent Effects: Sulfonyl vs. Sulfamoyl: The target’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to the sulfamoyl group (electron-donating) in , which could improve solubility but reduce oxidative resistance .
Key Observations:
Computational Analysis of Noncovalent Interactions
Using Multiwfn and noncovalent interaction (NCI) analysis , key differences emerge:
Table 3: Predicted Noncovalent Interactions
Key Observations:
- Morpholine’s tertiary nitrogen contributes to a localized positive ESP, favoring interactions with anionic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
